molecular formula C16H12F3N3O B2773898 (3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one CAS No. 478047-05-1

(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one

Cat. No.: B2773898
CAS No.: 478047-05-1
M. Wt: 319.287
InChI Key: PWSSUNFQLORDDQ-UQFIQJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule with a complex structure. It contains a trifluoro group, an azo group (N=N), and a butenone group. The trifluoro group is known for its high electronegativity and the ability to form strong bonds, which could influence the compound’s reactivity and stability . The azo group is a functional group that consists of two nitrogen atoms connected by a double bond, commonly seen in azo dyes . The butenone group is a type of unsaturated ketone, which could make the compound reactive in certain conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the butenone group and the N=N bond in the azo group could introduce regions of rigidity into the molecule. The electronegative trifluoro group could also influence the compound’s overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The butenone group could undergo addition reactions at the double bond, while the azo group could participate in redox reactions . The trifluoro group is generally quite stable but could potentially undergo substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoro group could increase the compound’s density and boiling point compared to similar compounds without this group . The azo group could confer color, making the compound potentially useful as a dye .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Some compounds related to "(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one" demonstrate significant antibacterial activity. For instance, 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, derived from similar compounds, have shown comparable activity to commercial antibiotics against several bacteria (Kumar, Aggarwal, Tyagi, & Singh, 2005).

  • Peptide Synthesis Applications : A related trifluoro compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has been used as a protecting reagent in peptide synthesis. It's effective in protecting the N-H terminal of amino acids, with the protecting group being removable by acidic hydrolysis (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

  • Preparation of Fluorine-Containing Pyrroles : N-(4,4,4-Trifluoro-3-oxo-1-butenyl) amino acid esters and related compounds can be used as precursors for synthesizing fluorine-containing pyrroles. These compounds are obtained through reactions involving trifluoro derivatives (Okada, Masuda, Hojo, & Inoue, 1992).

  • Synthesis of Regioisomeric Amino Enones : Research has been conducted on the synthesis of regioisomeric amino enones containing trifluoro and pyridyl substituents. These studies contribute to the understanding of the physicochemical properties and crystal structures of these compounds (Slepukhin et al., 2020).

  • Novel Synthetic Methods in Organic Chemistry : Various synthetic methods involving trifluoro compounds have been explored. For example, the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans through palladium-catalyzed cycloisomerization represents an innovative approach in organic synthesis (Zhang, Zhao, & Lu, 2007).

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(4-phenyldiazenylanilino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)15(23)10-11-20-12-6-8-14(9-7-12)22-21-13-4-2-1-3-5-13/h1-11,20H/b11-10+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSSUNFQLORDDQ-XANDGPPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.